molecular formula C33H50O6 B121966 Ursaoic diprop monoester CAS No. 143070-05-7

Ursaoic diprop monoester

Cat. No. B121966
CAS RN: 143070-05-7
M. Wt: 542.7 g/mol
InChI Key: BXCDNFMSWNBZGR-USTJOKCASA-N
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Description

Ursaoic diprop monoester (UDM) is a natural compound that is found in various plants and has been shown to possess several biological properties. UDM is a derivative of ursolic acid, which is a pentacyclic triterpenoid that has been extensively studied for its potential therapeutic applications. UDM has gained significant attention in recent years due to its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of Ursaoic diprop monoester is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. Ursaoic diprop monoester has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. Additionally, Ursaoic diprop monoester has been shown to modulate the activity of various neurotransmitters and receptors involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
Ursaoic diprop monoester has several biochemical and physiological effects, including the modulation of various signaling pathways and cellular processes. Ursaoic diprop monoester has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. Additionally, Ursaoic diprop monoester has been shown to modulate the activity of various neurotransmitters and receptors involved in neuroprotection and anti-inflammatory responses.

Advantages and Limitations for Lab Experiments

Ursaoic diprop monoester has several advantages and limitations for lab experiments. One advantage is its potent anti-cancer properties, which make it a promising candidate for cancer research. Additionally, Ursaoic diprop monoester has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential therapeutic agent for various neurological and inflammatory disorders. However, Ursaoic diprop monoester has some limitations, including its low solubility in water and its instability under certain conditions, which can affect its bioactivity and efficacy.

Future Directions

There are several future directions for Ursaoic diprop monoester research. One direction is to further investigate its potential therapeutic applications, particularly in cancer research, neuroprotection, and anti-inflammatory therapy. Additionally, future research could focus on improving the synthesis and stability of Ursaoic diprop monoester, as well as exploring its potential synergistic effects with other compounds. Furthermore, future research could investigate the mechanism of action of Ursaoic diprop monoester in greater detail, which could lead to the development of more effective therapeutic strategies.

Synthesis Methods

Ursaoic diprop monoester can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the conversion of ursolic acid into Ursaoic diprop monoester through esterification with propionic acid. Extraction from natural sources involves the isolation of Ursaoic diprop monoester from plants that contain ursolic acid, such as apple peels, rosemary, and thyme.

Scientific Research Applications

Ursaoic diprop monoester has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Ursaoic diprop monoester has been shown to possess potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Ursaoic diprop monoester has been shown to have neuroprotective effects, protecting against neuronal damage and degeneration in models of Alzheimer's disease and Parkinson's disease. Furthermore, Ursaoic diprop monoester has been shown to possess anti-inflammatory properties, reducing inflammation and oxidative stress in various tissues and organs.

properties

CAS RN

143070-05-7

Product Name

Ursaoic diprop monoester

Molecular Formula

C33H50O6

Molecular Weight

542.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-(2-carboxyacetyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C33H50O6/c1-19-10-15-33(28(37)38)17-16-31(6)21(27(33)20(19)2)8-9-23-30(5)13-12-24(39-26(36)18-25(34)35)29(3,4)22(30)11-14-32(23,31)7/h8,19-20,22-24,27H,9-18H2,1-7H3,(H,34,35)(H,37,38)/t19-,20+,22?,23-,24+,27-,30+,31-,32-,33+/m1/s1

InChI Key

BXCDNFMSWNBZGR-USTJOKCASA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CC(=O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O

synonyms

ursa-12-ene-28-oic acid 3-propanedioic acid monoester
ursaoic diprop monoeste

Origin of Product

United States

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